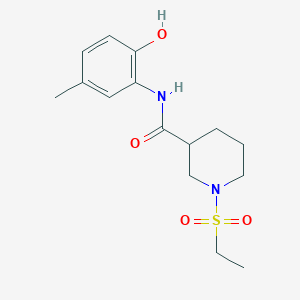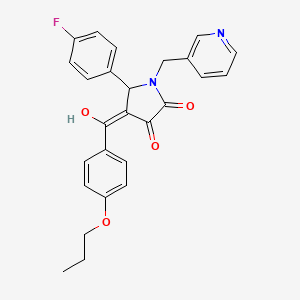![molecular formula C17H15FN4O2S B5417030 N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5417030.png)
N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound, also known as FMT, is a member of the triazole family and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. In addition, this compound has been found to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of this compound are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is its broad-spectrum activity against various strains of bacteria, fungi, and cancer cells. In addition, this compound has been found to have low toxicity levels in vitro and in vivo. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is the development of novel formulations of this compound that can increase its solubility in water. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent in the treatment of bacterial and fungal infections, as well as cancer. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-fluoroaniline with ethyl chloroacetate to form N-(2-fluorophenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide and triethylamine to form this compound. The overall yield of this process is around 60%.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antifungal properties. It has been shown to be effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to be effective against various fungal strains, including Candida albicans.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-24-14-9-5-2-6-11(14)16-20-17(22-21-16)25-10-15(23)19-13-8-4-3-7-12(13)18/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOXIGSUGYNNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[(2-chlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5416950.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5416954.png)

![3,4,5-trimethoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5416975.png)
![3-(2-{[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416982.png)
![4-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5416993.png)

![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5417023.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5417025.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5417035.png)
![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5417043.png)

![2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5417053.png)